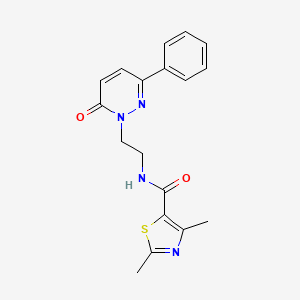

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-17(25-13(2)20-12)18(24)19-10-11-22-16(23)9-8-15(21-22)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACGDZJYYQMYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole derivative class. Its unique structure, featuring a thiazole ring, a pyridazine moiety, and a carboxamide functional group, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.

Chemical Structure and Properties

The compound can be represented structurally as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 342.41 g/mol |

| CAS Number | Not specified in the sources |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridazine derivatives. Various methods have been reported, including cycloaddition reactions and other synthetic pathways that utilize eco-friendly catalysts such as chitosan-grafted polymers .

Antitumor Activity

Recent studies have shown that thiazole derivatives exhibit significant antitumor activity. For instance, related compounds have been tested against various cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma). The cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment with these compounds.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC (µg/mL) - HepG-2 | IC (µg/mL) - MCF-7 | IC (µg/mL) - HCT-116 |

|---|---|---|---|

| 11c | 4.24 ± 0.3 | 7.35 ± 0.4 | 2.99 ± 0.2 |

| Doxorubicin | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |

The results indicate that certain thiazole derivatives demonstrate potent antitumor properties, with IC values significantly lower than those of standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 11a | Positive | Positive |

| 11b | Negative | Positive |

| 11c | Positive | Negative |

These findings suggest that the presence of specific functional groups within the thiazole structure is crucial for enhancing antibacterial efficacy.

The mechanism of action for thiazole derivatives often involves enzyme inhibition by mimicking natural substrates or interfering with cellular processes essential for microbial growth or cancer cell proliferation. The pyridazine moiety may interact with various molecular targets, potentially affecting multiple biochemical pathways .

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:

- Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly reduced tumor size in animal models when administered at specific dosages.

- Antimicrobial Trials : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with thiazole derivatives compared to conventional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic comparisons with analogous thiazole carboxamides:

Physicochemical and Pharmacokinetic Properties

- Solubility: The pyridazinone ring in the target compound may improve aqueous solubility compared to more lipophilic analogs like the quinoline derivative .

- Bioavailability : The ethyl linker could reduce steric hindrance, enhancing binding affinity compared to bulkier analogs (e.g., Dasatinib’s piperazine group) .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ND-12025 ) in the target compound may result in faster metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.